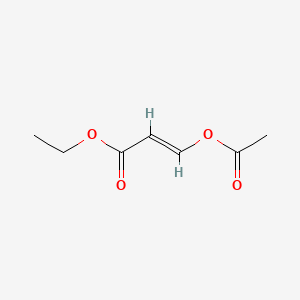

Ethyl 3-acetoxyacrylate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61381-00-8 |

|---|---|

Molecular Formula |

C7H10O4 |

Molecular Weight |

158.15 g/mol |

IUPAC Name |

ethyl (E)-3-acetyloxyprop-2-enoate |

InChI |

InChI=1S/C7H10O4/c1-3-10-7(9)4-5-11-6(2)8/h4-5H,3H2,1-2H3/b5-4+ |

InChI Key |

CTQAODRCOVPAEH-SNAWJCMRSA-N |

SMILES |

CCOC(=O)C=COC(=O)C |

Isomeric SMILES |

CCOC(=O)/C=C/OC(=O)C |

Canonical SMILES |

CCOC(=O)C=COC(=O)C |

Other CAS No. |

61381-00-8 |

Synonyms |

acetoxyacrylic acid ethyl ester ethyl acetoxyacrylate |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of Ethyl 3 Acetoxyacrylate

Classical and Established Synthetic Routes to Ethyl 3-Acetoxyacrylate

Esterification-based Approaches

Esterification, a fundamental reaction in organic chemistry, provides a direct route to acrylic acid esters. google.com In a typical process, an organic acid reacts with an alcohol in the presence of an acid catalyst, such as sulfuric acid, to form an ester and water. weebly.com For the synthesis of ethyl acrylate (B77674), acrylic acid is reacted with ethanol. toagosei.co.jp While this method is well-established for simple acrylates, the direct synthesis of this compound via esterification of 3-acetoxyacrylic acid is less common due to the relative instability and complexity of the starting acid.

A more practical approach involves the pyrolysis of an acetoxy derivative, which is a two-step process. researchgate.net This indirect route can be more efficient for producing functionalized acrylates like this compound.

Acylation Strategies (e.g., Enol Acetylation of Pyruvate (B1213749) Esters)

Acylation strategies, particularly the enol acetylation of pyruvate esters, represent a significant and widely employed method for synthesizing this compound. electronicsandbooks.comsciencemadness.org This approach involves the reaction of an ethyl pyruvate with an acetylating agent, such as acetic anhydride (B1165640) or isopropenyl acetate (B1210297), to introduce the acetoxy group at the α-position.

One prominent method is the acid-catalyzed acylation of ethyl pyruvate with acetic anhydride. electronicsandbooks.com114.55.40molaid.com Heteropolyacids, like H3PW12O40, have been shown to be effective catalysts for this transformation, proceeding under mild conditions. electronicsandbooks.com The reaction is believed to proceed through a gem-diacetate intermediate. At lower temperatures, this intermediate is the main product, but as the temperature increases, it converts to the desired ethyl α-acetoxyacrylate. electronicsandbooks.com

| Catalyst | Conversion of Ethyl Pyruvate (%) | Yield of this compound (%) |

| H3PW12O40 | 99 | 91 |

| H4SiW12O40 | 95 | 85 |

| H-BEA (Zeolite) | 25 | 20 |

| Amberlyst-15H | 44 | 34 |

Table 1: Comparison of different acid catalysts for the acylation of ethyl pyruvate with acetic anhydride. Data sourced from a study on heteropolyacid catalysis. electronicsandbooks.com

Another effective acetylating agent is isopropenyl acetate, which can acetylate ethyl pyruvate in an equilibrium reaction. sciencemadness.org This reaction is driven to completion by the continuous removal of the acetone (B3395972) byproduct through distillation. sciencemadness.org This method is particularly useful for acetylations requiring mild conditions. sciencemadness.org

Approaches from Related Acrylic Acid Derivatives

The synthesis of this compound can also be achieved by modifying other acrylic acid derivatives. While specific examples directly leading to this compound are not extensively detailed in the provided context, the general principle involves the conversion of a precursor that already possesses the acrylate backbone. For instance, the synthesis of various functionalized acrylates often starts from readily available acrylic acid or its simple esters. tandfonline.com

Advanced and Catalytic Synthesis Techniques for this compound

Modern synthetic chemistry has seen the development of advanced catalytic systems that offer improved selectivity, efficiency, and sustainability. These methods are increasingly being applied to the synthesis of complex molecules like this compound.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide range of transformations with high precision. nih.gov While specific applications of transition metal catalysis for the direct synthesis of this compound are emerging, related reactions highlight the potential of this approach. For example, palladium-catalyzed reactions are known to be effective for the synthesis of various esters and have been used in the carbonylation of alkenes and the cross-coupling of vinyl compounds. toagosei.co.jpresearchgate.net The development of transition metal-catalyzed methods for the synthesis of 1,3-dienes and other unsaturated systems suggests that similar strategies could be adapted for the efficient production of this compound. researchgate.net

Organocatalytic Preparations

Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis and for promoting a variety of organic reactions. rsc.orgthieme.de Organocatalysts can activate substrates through various mechanisms, including HOMO and LUMO activation. mdpi.com For instance, chiral amines and their derivatives have been successfully used in the enantioselective synthesis of complex molecules. beilstein-journals.org

In the context of pyruvate esters, organocatalysts like (S)-2-pyrrolidine-tetrazole have been used to promote aldol (B89426) reactions of ethyl pyruvate. mdpi.com While this specific application leads to isotetronic acids rather than this compound, it demonstrates the potential of organocatalysis to activate pyruvate esters for further functionalization. The development of organocatalytic systems for the direct acylation or related transformations of pyruvate esters could provide a metal-free and highly selective route to this compound.

Biocatalytic Approaches in Precursor Synthesis

The synthesis of precursors for this compound using biocatalysis represents a significant advancement towards more sustainable chemical manufacturing. A key precursor, an alkyl 3-acetoxypropionate, can be synthesized from alkyl levulinates using Baeyer-Villiger monooxygenases (BVMOs). rsc.orgresearchgate.net These enzymes catalyze the oxidation of ketones to esters with high selectivity under mild conditions, utilizing molecular oxygen. rsc.orgacsgcipr.org

One notable study utilized a BVMO from Acinetobacter radioresistens (Ar-BVMO) for the conversion of various alkyl levulinates. researchgate.net The enzyme demonstrated the ability to convert ethyl levulinate into two products: the desired ethyl 3-acetoxypropionate and a byproduct, ethyl methyl succinate. researchgate.net The use of Escherichia coli whole-cells overexpressing the Ar-BVMO was shown to improve product yield, achieving an 85% conversion in 9 hours. researchgate.net Another highly efficient BVMO from Rhodococcus pyridinivorans (BVMORp) was used to convert a high concentration of methyl levulinate (200 mM) completely into methyl 3-acetoxypropionate within 4 hours. nih.gov

This biocatalytic route is particularly promising as the starting material, levulinic acid (and its esters), can be derived from renewable lignocellulosic biomass. researchgate.netnih.gov

Table 1: Biocatalytic Conversion of Alkyl Levulinates by Ar-BVMO

| Substrate | Product 1 (Desired) | Product 2 (Byproduct) |

|---|---|---|

| Ethyl levulinate | Ethyl 3-acetoxypropionate | Ethyl methyl succinate |

| Butyl levulinate | Butyl 3-acetoxypropionate | Butyl methyl succinate |

Data sourced from Fink, M. J., et al. (2023). researchgate.net

Other biocatalytic methods, such as the reduction of keto esters, are also crucial for producing chiral precursors. For instance, the whole cells of Candida parapsilosis have been used for the biocatalytic reduction of ethyl 2-oxopropanoates to optically enriched ethyl 2-hydroxypropanoates, which are valuable chiral building blocks. abap.co.in

Sustainable and Green Chemistry Aspects in the Synthesis of this compound

Green chemistry principles are increasingly integral to the design of synthetic routes, aiming to improve efficiency and minimize environmental impact.

Solvent-Free Syntheses

A key principle of green chemistry is the reduction or elimination of solvents. Solvent-free, or neat, reaction conditions can significantly reduce waste and simplify product purification. The acetylation of alcohols, a critical step in converting a precursor like ethyl 3-hydroxypropanoate to this compound, has been effectively demonstrated under solvent-free conditions. frontiersin.orgacs.orgwiley.comtandfonline.com

Various catalysts have been employed to facilitate solvent-free acetylation using acetic anhydride, including inexpensive and mild options like sodium acetate trihydrate and anhydrous nickel(II) chloride. wiley.comtandfonline.com For example, a mixture of an alcohol and acetic anhydride with a catalytic amount of sodium acetate trihydrate can produce the corresponding acetate ester in high yield at room temperature. wiley.com Microwave-assisted solvent-free protocols using heteropoly acids as catalysts have also been shown to achieve high yields in exceptionally short reaction times. acs.org These methods highlight a viable green approach for the final step in synthesizing this compound.

Atom-Economy and Waste Minimization Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the final product. wikipedia.org An ideal reaction has a 100% atom economy, meaning all atoms from the reactants are incorporated into the desired product, with no byproducts. wikipedia.org

The synthesis of esters via Fischer esterification (reaction of a carboxylic acid and an alcohol) has a high atom economy, with water being the only byproduct. nrochemistry.comwikipedia.org However, this reaction is an equilibrium process. wikipedia.org A more common laboratory and industrial method for a reaction like the conversion of ethyl 3-hydroxypropanoate is acetylation with acetic anhydride.

While effective, this reaction has a lower atom economy. For every mole of this compound produced, one mole of acetic acid is generated as a byproduct.

Reaction: Ethyl 3-hydroxypropanoate + Acetic Anhydride → this compound + Acetic Acid

Table 2: Atom Economy Calculation for the Acetylation of Ethyl 3-Hydroxypropanoate

| Compound | Formula | Molar Mass (g/mol) |

|---|---|---|

| Reactants | ||

| Ethyl 3-hydroxypropanoate | C₅H₁₀O₃ | 118.13 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 |

| Total Mass of Reactants | 220.22 | |

| Products | ||

| This compound | C₇H₁₀O₄ | 158.15 |

| Acetic Acid (Byproduct) | C₂H₄O₂ | 60.05 |

| Total Mass of Products | 218.20 |

Percent Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100 Percent Atom Economy = (158.15 / 220.22) x 100 = 71.8%

This calculation demonstrates that even with a 100% chemical yield, a significant portion of the reactant mass (28.2%) ends up as a byproduct, highlighting the importance of choosing atom-economical routes or finding uses for the byproducts to minimize waste. wikipedia.orgjst.go.jp

Utilization of Renewable Feedstocks

The sustainability of a chemical process can be greatly enhanced by using renewable feedstocks instead of petrochemicals. acs.orggoogle.com The synthesis of this compound is well-suited to this approach as its precursors can be derived from biomass.

3-Hydroxypropionic acid (3-HP) , the parent acid of the precursor ethyl 3-hydroxypropanoate, is a key platform chemical that can be produced via fermentation of renewable sugars like glucose and glycerol. acs.orgresearchgate.netgoogle.com

Ethyl levulinate , a substrate for the biocatalytic synthesis of a precursor, can be produced from the alcoholysis of pulp and other lignocellulosic biomass. researchgate.netnih.gov

Ethanol , required for the esterification step, is widely produced by fermenting sugars from sources like corn or sugarcane. researchgate.net

Acetic acid , used in the acetylation step, can also be produced through fermentation processes.

By integrating these bio-based starting materials, the entire synthetic pathway to this compound can be rooted in a renewable carbon cycle, reducing dependence on fossil fuels. google.com

Stereoselective Syntheses of this compound and its Precursors

The double bond in this compound allows for the existence of E and Z geometric isomers. Controlling the stereochemistry during synthesis is crucial as different isomers can have different properties and reactivities. The stereoselective synthesis of substituted acrylates is an active area of research. exlibrisgroup.comacs.orgx-mol.commdpi.com

While specific methods for this compound are not detailed, principles from related syntheses offer valuable insights. For example, the alkoxide-catalyzed addition of dialkyl carbonates to terminal alkynes provides a highly stereoselective route to (E)-β-alkoxyacrylates with excellent atom economy. rsc.org In this case, the high E/Z ratio is attributed to the thermodynamic stability of the E-isomer under the reaction conditions. rsc.org

Similarly, Knoevenagel-type condensation reactions can be highly stereoselective. The reaction of aldehydes with morpholino-acetoxy-hydrazones (MAHO), catalyzed by morpholine (B109124), affords α,β-disubstituted acrylates with high E/Z selectivity. acs.org

Table 3: Examples of Stereoselective Acrylate Synthesis

| Reaction Type | Reactants | Product Type | Key Feature |

|---|---|---|---|

| Alkoxide-catalyzed addition | Terminal Alkyne + Dialkyl Carbonate | (E)-β-Alkoxyacrylate | High E-selectivity, high atom economy rsc.org |

| Galat Reaction (Knoevenagel-type) | Aldehyde + Substituted MAHO | α,β-Disubstituted Acrylate | High E:Z ratio (e.g., 16:1) using morpholine catalyst acs.org |

| Palladium-catalyzed cross-coupling | Alkene + tert-Butyl acrylate | (E,E)-Diene | Excellent E/Z ratio using an amino acid ligand mdpi.com |

These methodologies demonstrate that the choice of catalyst, reagents, and reaction conditions can effectively control the stereochemical outcome in the synthesis of complex acrylates, a principle applicable to the targeted synthesis of specific isomers of this compound.

Continuous Flow and Microreactor Technologies for Scalable Synthesis

Continuous flow chemistry and microreactor technology offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and greater potential for automation and scalability. beilstein-journals.org These benefits are particularly relevant for the industrial production of fine chemicals like acrylate esters.

The synthesis of various acrylate esters has been successfully translated to continuous flow systems. rsc.orgrsc.orgresearchgate.net One approach involves reacting (meth)acryloyl chloride with alcohols in a tubular reactor, achieving excellent conversions in very short residence times (0.5 to 5 minutes). rsc.org This method allows for high throughput, with one study reporting the production of n-octyl acrylate at a rate of 78.6 g/h on a lab scale with a 95% isolated yield. rsc.org

Furthermore, enzymatic reactions, which are central to the green synthesis of precursors, have also been adapted to continuous flow. A miniaturized, packed-bed reactor using immobilized lipase (B570770) B from Candida antarctica (CALB) has been used for the solvent-free enzymatic interesterification of ethyl acrylate. rsc.org The synthesis of β-amino acid esters, another class of acrylate derivatives, has been achieved in a continuous-flow microreactor using lipase from Thermomyces lanuginosus, demonstrating short residence times (30 min) and high yields. mdpi.com

A patent for the synthesis of ethyl 3-ethoxypropionate, a structurally similar compound, describes an addition reaction in a tubular reactor, highlighting the suitability of this technology for producing such esters continuously. google.com

Table 4: Examples of Continuous Flow Synthesis for Acrylate Esters and Related Compounds

| Product | Reactor Type | Key Process Details | Residence Time | Outcome |

|---|---|---|---|---|

| n-Octyl acrylate | Tubular Reactor | Reaction of acryloyl chloride and n-octanol | 0.5 - 5 min | 95% isolated yield; 78.6 g/h throughput rsc.org |

| Allyl acrylate | Packed-bed enzymatic reactor | Solvent-free interesterification of ethyl acrylate | Not specified | 45% conversion rsc.org |

| β-Amino acid esters | Microreactor with immobilized lipase | Michael addition of aromatic amines to acrylates | 30 min | Excellent yields mdpi.com |

| Ethyl 3-ethoxypropionate | Tubular Reactor | Addition reaction with anion exchange resin catalyst | Not specified | Suitable for continuous production google.com |

These examples underscore the potential of continuous flow technology to enable the safe, efficient, and scalable synthesis of this compound and its precursors.

Elucidation of Reactivity and Mechanistic Pathways of Ethyl 3 Acetoxyacrylate

Radical Reactions and Radical Initiated Processes

Radical reactions involve intermediates with unpaired electrons. Ethyl 3-acetoxyacrylate is a monomer that readily participates in radical-initiated processes, most notably polymerization, due to the ability of its vinyl group to react with radical species.

Free radical polymerization is a chain reaction process involving initiation, propagation, and termination steps to create a polymer. The radical polymerization of ethyl α-acetoxyacrylate (EAA) has been studied to determine its reactivity with other monomers.

In copolymerization studies with styrene, the monomer reactivity ratios were determined. These ratios indicate the relative tendency of a growing polymer radical to add a monomer of its own kind versus a monomer of the comonomer. The findings show that the reactivity of EAA is influenced by the nature of the radical at the end of the propagating chain. This information is crucial for predicting the composition and structure of copolymers synthesized from EAA.

Table 3: Monomer Reactivity Ratios for EAA (M1) and Styrene (M2)

| Growing Chain Radical | r1 (EAA) | r2 (Styrene) | r1 x r2 | Copolymerization Tendency | Ref. |

|---|---|---|---|---|---|

| Poly(EAA) radical | 0.20 ± 0.04 | 0.24 ± 0.02 | 0.048 | Tendency towards alternation | |

| Polystyrene radical |

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of reversible deactivation radical polymerization (RDRP) that allows for the synthesis of polymers with controlled molecular weights and low polydispersity. The process involves a conventional free radical polymerization in the presence of a thiocarbonylthio compound that acts as a chain transfer (RAFT) agent. nih.gov

Ethyl α-acetoxyacrylate (EAA) is classified as a 'more-activated monomer' (MAM), similar to acrylates and methacrylates, due to the electron-withdrawing nature of the ester group which stabilizes the propagating radical. This classification dictates the choice of RAFT agent required for controlled polymerization. For MAMs like EAA, dithioesters and trithiocarbonates are generally effective RAFT agents. In contrast, xanthates and dithiocarbamates, which are more suitable for 'less-activated monomers' (LAMs), would provide poor control over EAA polymerization. The use of an appropriate RAFT agent allows for the synthesis of well-defined homopolymers of EAA and block copolymers incorporating EAA segments with predictable architectures.

Table 4: Suitability of RAFT Agents for Ethyl α-acetoxyacrylate (EAA) Polymerization

| RAFT Agent Class | Example Structure | Suitability for EAA | Expected Control | Ref. |

|---|---|---|---|---|

| Trithiocarbonates | R-S-C(=S)-S-R' | High | Good (low PDI, controlled Mn) | |

| Dithioesters | R-S-C(=S)-Z (Z=Aryl/Alkyl) | High | Good (low PDI, controlled Mn) | |

| Xanthates | R-O-C(=S)-S-R' | Low | Poor (inhibition/retardation) | |

| Dithiocarbamates | R2N-C(=S)-S-R' | Low | Poor (inhibition/retardation) |

Reductive Radical Additions

The reactivity of this compound and its derivatives extends to radical chemistry, particularly in the context of controlled polymerization and carbon-carbon bond formation. One significant area is its use as a monomer in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a process that allows for the synthesis of polymers with well-defined architectures. publish.csiro.au In this mechanism, a propagating radical adds to the thiocarbonylthio group of a RAFT agent, forming an intermediate radical which then fragments to yield a polymeric RAFT agent and a new radical that can initiate further polymerization. Ethyl α-acetoxyacrylate (EAA) is noted as a monomer suitable for such controlled radical polymerizations. publish.csiro.au

A specific example of a reductive radical addition involves the trapping of alkyl radicals generated from the Barton ester reaction. unifei.edu.br In a synthetic sequence, radicals generated via the reductive decarboxylation of a thiohydroxamate ester (Barton ester) can be intercepted by an acrylate (B77674) derivative. For instance, decarboxylation of N-acyloxy)pyridine-2-thione esters under irradiation can be performed in the presence of ethyl α-(trifluoro-acetoxy)acrylate to form new C-C bonds, furnishing protected gluco-KDO derivatives in a 53% yield as single isomers. unifei.edu.br This highlights the utility of acetoxyacrylate derivatives as efficient radical traps in complex organic synthesis.

| Reaction Type | Radical Source | Radical Acceptor | Key Reagents | Product Type | Ref. |

| Barton Reductive Decarboxylation | Thiohydroxamate Ester | Ethyl α-(trifluoro-acetoxy)acrylate | Light (hν) | Protected KDO Derivative | unifei.edu.br |

| RAFT Polymerization | Initiator (e.g., AIBN) | Ethyl α-acetoxyacrylate | RAFT Agent (Thiocarbonylthio compound) | Well-defined Polymer | publish.csiro.au |

Transition Metal-Catalyzed Transformations

Transition metal catalysis provides a powerful toolkit for the functionalization of this compound and related compounds. nih.govmdpi.com These catalytic systems, often based on palladium, rhodium, or iridium, can activate the molecule in various ways, enabling a diverse range of transformations including cross-coupling, hydrogenation, and cyclization reactions. sioc-journal.cnrsc.org The ability of the transition metal to participate in oxidative addition, migratory insertion, and reductive elimination steps is central to these processes, allowing for the construction of complex molecular architectures from simple precursors under relatively mild conditions. sioc-journal.cnnih.gov

Cross-Coupling Reactions (e.g., Heck Reaction with Derivatives)

The Mizoroki-Heck reaction is a cornerstone of transition metal-catalyzed C-C bond formation, typically involving the coupling of an unsaturated halide with an alkene. nih.govorganic-chemistry.org Derivatives of this compound have been shown to be effective coupling partners in such reactions. A notable example is the ligand-free, palladium-catalyzed Mizoroki-Heck alkenylation of various iodoarenes with trifluoroethyl 2-acetoxyacrylate. mdpi.com This reaction proceeds stereoselectively to produce trifluoroethyl (Z)-2-acetoxycinnamates in good yields. mdpi.com The mechanism involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by migratory insertion of the acrylate and subsequent β-hydride elimination to yield the product and regenerate the catalyst. mdpi.comlibretexts.org

These transformations are highly valuable as the resulting products, such as (Z)-2-acetoxycinnamates, are precursors for other important structures. For example, they can undergo deacetylation and subsequent acylation to yield isomerically pure compounds that can be used in Dieckmann condensations to form pulvinone derivatives. mdpi.com

Table: Palladium-Catalyzed Heck Reaction of Iodoarenes with Trifluoroethyl 2-acetoxyacrylate mdpi.com

| Iodoarene | Catalyst | Base | Solvent | Yield of (Z)-2-acetoxycinnamate |

| Iodobenzene (B50100) | Pd(OAc)₂ | K₂CO₃ | DMA | 86% |

| 1-Iodo-4-methylbenzene | Pd(OAc)₂ | K₂CO₃ | DMA | 82% |

| 1-Iodo-4-methoxybenzene | Pd(OAc)₂ | K₂CO₃ | DMA | 85% |

| 1-Iodo-4-chlorobenzene | Pd(OAc)₂ | K₂CO₃ | DMA | 80% |

Asymmetric Hydrogenation and Other Reductions

Asymmetric hydrogenation is a powerful method for creating chiral centers with high enantioselectivity. wikipedia.org The double bond in this compound, being activated by the adjacent carbonyl group, is a suitable substrate for this transformation. The process typically employs a transition metal catalyst, such as rhodium or iridium, complexed with a chiral phosphine (B1218219) ligand. diva-portal.org These C₂-symmetric diphosphine ligands, like BINAP and DuPhos, create a chiral environment around the metal center, dictating the facial selectivity of hydrogen addition to the prochiral alkene. diva-portal.org

While direct examples for this compound are specific, the asymmetric hydrogenation of analogous activated imines and β-ketoesters demonstrates the potential of this methodology. For instance, Pd-catalyzed asymmetric hydrogenation of N-diphenylphosphinyl ketimines can achieve enantiomeric excesses (ee) of 87-99%. dicp.ac.cn Similarly, iridium-catalyzed asymmetric hydrogenation of racemic exocyclic γ,δ-unsaturated β-ketoesters proceeds via dynamic kinetic resolution to afford chiral allylic alcohols with high stereoselectivity. rsc.org Such established protocols indicate that highly enantioselective reduction of this compound to the corresponding chiral saturated ester is feasible.

Table: Representative Catalyst Systems for Asymmetric Hydrogenation of Activated Olefins

| Catalyst Precursor | Chiral Ligand | Substrate Type | Enantioselectivity (ee) | Ref. |

| Pd(CF₃CO₂)₂ | (S)-SegPhos | N-diphenylphosphinyl ketimines | 87-99% | dicp.ac.cn |

| [Rh(COD)₂]BF₄ | Segphos | 2,3-diphenylacrylaldehyde | >99% | nih.gov |

| [Ir(COD)Cl]₂ | Chiral Spiro Ligand | γ,δ-unsaturated β-ketoesters | up to 99% | rsc.org |

Cyclization Reactions

This compound and its derivatives are valuable building blocks in the synthesis of heterocyclic and carbocyclic systems through cyclization reactions. These reactions can be catalyzed by transition metals or promoted by other reagents. mdpi.comrsc.org

Following the Heck reaction described previously, the resulting trifluoroethyl (Z)-2-acetoxycinnamates can be used in a t-BuOK-mediated Dieckmann condensation. This intramolecular reaction leads to the formation of various pulvinone derivatives, which are a class of natural pigments. mdpi.com

In another example, derivatives such as (E)-3-aryl-2-cyanoacrylates undergo cyclization with ethyl glycinate (B8599266) hydrochloride in the presence of the organic base DBU. semanticscholar.org This reaction proceeds through a sequence of nucleophilic addition, intramolecular substitution, and dehydrogenation to construct furancarboxylate rings. semanticscholar.org This demonstrates how the acrylate scaffold can be a key component in domino reactions leading to complex heterocyclic products.

Organocatalytic Activation and Transformations

Beyond metal-based catalysts, small organic molecules can also effectively catalyze transformations involving acrylate systems. beilstein-journals.org Organocatalysis offers an attractive metal-free alternative, often providing unique reactivity and selectivity. beilstein-journals.org

A prominent example is the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base and catalyst. In the synthesis of furancarboxylates from (E)-3-aryl-2-cyanoacrylates and ethyl glycinate hydrochloride, DBU acts as a Brønsted base to deprotonate the ethyl glycinate. semanticscholar.org This generates a nucleophilic ylide intermediate that subsequently attacks the electrophilic β-carbon of the acrylate. The ensuing cascade of reactions is thus initiated by the organocatalyst, highlighting its crucial role in activating the substrates for the desired transformation. semanticscholar.org

Protonation, Deprotonation, and Tautomeric Equilibria in Relation to Reactivity

The reactivity of this compound is fundamentally governed by its electronic structure and the acidity of its protons. The presence of two electron-withdrawing groups—the ethyl ester and the acetoxy group—polarizes the molecule significantly. This polarization renders the β-carbon highly electrophilic and susceptible to nucleophilic attack, a feature exploited in many of its reactions, including the cyclizations mentioned above. semanticscholar.org

Furthermore, the protons on the α-carbon exhibit enhanced acidity due to the resonance stabilization of the resulting conjugate base (an enolate). Deprotonation at this position, often achieved with a suitable base like DBU or potassium tert-butoxide, generates a potent nucleophile. mdpi.comsemanticscholar.org This enolate intermediate is central to its participation in reactions like the Dieckmann condensation and other base-catalyzed additions. The tautomeric equilibrium, while heavily favoring the keto form, allows for the transient formation of enol or enolate species that are key to its synthetic utility. This interplay between protonation states and the resulting electronic character dictates the molecule's ability to act as either an electrophile (at the β-position) or a nucleophile (via its α-carbon enolate).

Kinetic and Thermodynamic Aspects of Reactivity

The reactivity of this compound is governed by the interplay of kinetic and thermodynamic factors, which dictate the speed and feasibility of its chemical transformations. While extensive experimental data for this specific compound is not broadly available in public literature, an understanding of its reactivity can be constructed from studies on analogous compounds, particularly other acrylates and esters, as well as from computational chemistry investigations that model reaction pathways and energetics.

Research into the reactivity of acrylates indicates that the presence of the α,β-unsaturated carbonyl system is central to their chemical behavior. This moiety activates the double bond for nucleophilic attack and participates in various cycloaddition and polymerization reactions. The kinetics of these reactions are influenced by the nature of the substituents on the acrylate backbone.

Detailed Research Findings

Studies on the hydrolysis of acrylate esters, which serve as a model for one of the fundamental reactions of this compound, reveal important kinetic and thermodynamic characteristics. For instance, the base-catalyzed hydrolysis of various acrylate esters has been shown to follow second-order kinetics. nih.gov The rate of this reaction is sensitive to the structure of the alcohol moiety and the substituents on the acrylic backbone. nih.gov

In the realm of polymerization, the reactivity of ethyl α-acetoxyacrylate, a closely related isomer, has been investigated in free-radical polymerization. These studies indicate that its reactivity is lower than that of monomers like methyl methacrylate. This difference in reactivity can be attributed to the electronic and steric effects of the acetoxy group.

Computational studies provide a powerful tool for elucidating the mechanistic pathways and the associated kinetic and thermodynamic parameters where experimental data is scarce. For example, computational investigations into the reactions of related α,β-unsaturated esters have detailed the energy profiles of various reaction pathways, including cycloadditions and nucleophilic additions. These studies help in identifying the rate-determining steps and the thermodynamic stability of intermediates and products. mdpi.comrsc.org For instance, density functional theory (DFT) calculations have been successfully employed to explore the mechanisms of cycloaddition reactions involving acrylates, providing insights into the activation energies and reaction enthalpies that govern regioselectivity and stereoselectivity. ua.es

While specific thermodynamic data such as the standard enthalpy of formation (ΔH°f) and Gibbs free energy of formation (ΔG°f) for this compound are not readily found, data for analogous compounds like ethyl acetoacetate (B1235776) is available in the NIST Chemistry WebBook. nist.gov Such data, when used with caution, can provide estimations for the thermodynamic properties of related structures.

The following tables summarize representative kinetic and thermodynamic data for reactions analogous to those that this compound would undergo. It is crucial to note that these values are for related compounds and serve as an illustrative guide to the potential reactivity of this compound.

Table 1: Kinetic Data for Analogous Ester Hydrolysis Reactions

| Reaction | Substrate | Conditions | Rate Constant (k) | Activation Energy (Ea) |

| Alkaline Hydrolysis | Ethyl Acetate (B1210297) | 25°C, Aqueous | 0.1120 L·mol⁻¹·s⁻¹ uv.es | 11.56 kcal·mol⁻¹ uv.es |

| Acid Hydrolysis | Ethyl Acetate | 35°C, HCl catalyst | ~0.00260 s⁻¹ | 17.44 kJ·mol⁻¹ researchgate.net |

| Alkaline Hydrolysis | Ethyl Acrylate | 25°C, Ethanol-water | ~20.65 L·mol⁻¹·s⁻¹ researchgate.net | - |

This table presents kinetic data for the hydrolysis of ethyl acetate and ethyl acrylate as models for the hydrolysis of this compound. The data is sourced from experimental studies and illustrates the typical magnitudes of rate constants and activation energies for ester hydrolysis under different conditions.

Table 2: Thermodynamic Data for an Analogous Ester

| Compound | Property | Value | Units | Source |

| Ethyl Acetoacetate | Standard Enthalpy of Formation (liquid) | -640.4 ± 1.1 | kJ·mol⁻¹ | nist.gov |

| Ethyl Acetoacetate | Standard Enthalpy of Combustion (liquid) | -3149.76 ± 0.76 | kJ·mol⁻¹ | nist.gov |

This table provides thermodynamic data for ethyl acetoacetate, a compound with structural similarities to this compound. This data is from the NIST Chemistry WebBook and can be used for comparative purposes.

Strategic Deployment of Ethyl 3 Acetoxyacrylate in Advanced Organic Synthesis

As a Versatile Building Block for Complex Molecular Architectures

Organic building blocks are fundamental to the assembly of more complex molecules. sigmaaldrich.comthieme.desigmaaldrich.com Ethyl 3-acetoxyacrylate serves as an exemplary C3 building block, offering multiple reaction sites for chemists to exploit in the creation of intricate molecular frameworks. rsc.org Its utility in forming complex structures is a testament to its reactivity and the strategic placement of its functional groups.

Construction of Polyfunctionalized Alkenes

Polyfunctionalized alkenes are key intermediates in numerous synthetic pathways. The strategic use of specific catalysts and reaction conditions allows for the direct functionalization of alkenes. For instance, KIO3-catalyzed aerobic cross-coupling reactions of enaminones and thiophenols have been shown to produce polyfunctionalized aminothioalkenes without the need for transition metal catalysts. nih.gov While not directly involving this compound, this highlights a general strategy for creating such complex alkenes. The reactivity of the double bond in this compound makes it a suitable substrate for various addition and coupling reactions, enabling the introduction of diverse functionalities.

Precursor for β-Keto Esters and Derivatives

β-Keto esters are crucial intermediates in the synthesis of a wide array of compounds, including pharmaceuticals and natural products. nih.govnih.govgoogle.com Traditionally, their synthesis involves the reaction of esters with strong bases, but these methods can have limitations. nih.gov this compound provides an alternative and efficient route to these valuable compounds. The hydrolysis of the acetate (B1210297) group, followed by tautomerization, can readily generate a β-keto ester scaffold. This transformation is a key step in many synthetic sequences that utilize this compound.

The acetoacetic ester synthesis is a classic method for preparing substituted ketones from β-keto esters. youtube.com By first generating the β-keto ester from this compound, a subsequent alkylation and decarboxylation sequence can lead to a variety of ketone derivatives. This two-step process, starting from this compound, expands its utility as a versatile precursor for a broad range of carbonyl compounds.

Applications in Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in nature and form the backbone of many pharmaceuticals and biologically active molecules. researchgate.netmsu.eduwikipedia.org The unique reactivity of this compound makes it a valuable synthon for the construction of various heterocyclic systems.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Modified Nucleosides)

Nitrogen-containing heterocycles are of immense importance in medicinal chemistry and materials science. organic-chemistry.orgmdpi.commdpi.comnih.govresearchgate.netrsc.org this compound has been employed in the synthesis of modified nucleosides, which are analogues of the building blocks of DNA and RNA. nih.govfrontiersin.orgnih.govmdpi.combeilstein-journals.org These modified nucleosides often exhibit antiviral and anticancer properties.

In one notable application, this compound can be envisioned as a precursor for the pyrimidine (B1678525) base of certain nucleosides. The reaction of the β-keto ester, derived from this compound, with a urea (B33335) or thiourea (B124793) derivative can lead to the formation of a pyrimidine ring, a core structure in nucleosides like uridine (B1682114). For example, the synthesis of 3-substituted uridine derivatives often starts from commercially available uridine, which is then modified. nih.gov However, building the heterocyclic core from acyclic precursors like this compound offers a flexible approach to novel nucleoside analogues.

| Precursor | Reagent | Product Type | Reference |

| Uridine | Isopropylidene, TBDPSCl | Protected Uridine | nih.gov |

| Protected Uridine | Homoserine derivative (Mitsunobu) | Modified Uridine | nih.gov |

Synthesis of Oxygen-Containing Heterocycles

Oxygen-containing heterocycles are prevalent in a vast number of natural products and serve as versatile intermediates in organic synthesis. pku.edu.cnnih.govmdpi.comgoogle.com The structural elements of this compound can be incorporated into various oxygen-containing ring systems.

For instance, the β-keto ester derived from this compound can undergo intramolecular reactions or act as a key intermediate in multi-step syntheses of oxygen heterocycles. One general approach to tetrahydrofuran (B95107) and γ-butyrolactone derivatives involves the decomposition of α-diazo carbonyl compounds. pku.edu.cn While not a direct application of this compound, this illustrates the types of transformations that can be applied to its derivatives. A more direct route could involve the Michael addition of an oxygen nucleophile to the acrylate (B77674) system of this compound, followed by cyclization to form various oxygen-containing rings.

Synthesis of Sulfur-Containing Heterocycles

Sulfur-containing heterocycles are found in numerous biologically active compounds and materials. nih.govsioc-journal.cnchemistryviews.org The versatility of this compound extends to the synthesis of these important structures.

One potential strategy involves the reaction of this compound with sulfur-based nucleophiles. For example, a 1,4-addition of a thiol to the acrylate moiety would introduce a sulfur-containing side chain. Subsequent chemical manipulation of the ester and acetate groups could then facilitate cyclization to form sulfur-containing rings such as thiophenes or thiazoles. Ring-enlargement strategies starting from smaller sulfur-containing rings also represent a powerful method for accessing medium-sized sulfur heterocycles. nih.gov

| Starting Material | Reaction Type | Product Class | Reference |

| Smaller sulfur-containing rings | Ring enlargement | Medium-sized sulfur heterocycles | nih.gov |

| Dithianyl-substituted propargylamines | Base-mediated rearrangement | Nine-membered S,S-heterocycles | chemistryviews.org |

Role in Carbocyclic Ring Formation

The construction of carbocyclic rings is a cornerstone of organic synthesis, enabling the assembly of core structures found in numerous natural products and pharmaceutical agents. This compound serves as a competent precursor in several cyclization and annulation strategies, primarily leveraging its reactivity as a Michael acceptor.

Cyclization Strategies

Cyclization reactions involving this compound often capitalize on its nature as an electrophilic coupling partner. In the presence of a suitable nucleophile, an initial conjugate addition can be followed by an intramolecular reaction to forge a new ring. For instance, bifunctional nucleophiles can engage in a Michael-type addition, and a subsequent intramolecular cyclization can lead to the formation of various heterocyclic or carbocyclic systems. The acetoxy group can function as a leaving group under certain conditions, facilitating aromatization or further transformation of the newly formed ring.

Modern cyclization strategies, such as [3+2] cycloadditions, represent a powerful tool for the synthesis of five-membered rings. wikipedia.orguchicago.edusci-rad.com In this context, this compound can act as the two-atom component (dipolarophile). Reactions with three-atom components like azomethine ylides or nitrile oxides can, in principle, provide access to highly functionalized pyrrolidine (B122466) and isoxazolidine (B1194047) rings, respectively. uchicago.edusci-rad.com While specific examples in the literature detailing this compound in these roles are sparse, its electron-deficient nature makes it a prime candidate for such transformations. researchgate.netorganic-chemistry.org

Annulation Reactions

Annulation, the process of building a new ring onto an existing one, is a powerful strategy for synthesizing polycyclic frameworks. libretexts.org this compound is particularly well-suited for annulation reactions that proceed via a Michael-initiated ring closure sequence, the most notable of which is the Robinson annulation. libretexts.orgmasterorganicchemistry.com

The Robinson annulation is a classic and robust method for forming a six-membered ring. masterorganicchemistry.comuliege.be The process involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation. libretexts.orguliege.be In a typical sequence utilizing a substrate like this compound, a ketone enolate would act as the Michael donor, attacking the β-position of the acrylate. The resulting intermediate, a 1,5-dicarbonyl-type compound, can then undergo a base- or acid-catalyzed intramolecular aldol reaction to form a cyclohexenone ring system. scribd.comtamu.edu The versatility of this reaction has been demonstrated in the synthesis of complex molecules, including steroids. libretexts.org

Beyond the Robinson annulation, other cycloaddition strategies such as the [4+2] Diels-Alder reaction can be envisioned. libretexts.orglibretexts.org In an inverse-electron-demand Diels-Alder reaction, an electron-rich diene would react with the electron-poor this compound (as the dienophile) to construct a six-membered ring, a transformation that is highly stereospecific. libretexts.orgkharagpurcollege.ac.in

| Annulation Type | Reactant 1 (Michael Donor) | Reactant 2 (Michael Acceptor) | Key Intermediates | Product Type | Reference |

|---|---|---|---|---|---|

| Robinson Annulation | Ketone Enolate (e.g., from Cyclohexanone) | α,β-Unsaturated Ketone/Ester | 1,5-Diketone | Cyclohexenone | libretexts.orguliege.be |

| [4+2] Cycloaddition (Diels-Alder) | Conjugated Diene | This compound (as Dienophile) | Concerted Transition State | Cyclohexene derivative | libretexts.org |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., Azide, Nitrone) | This compound (as Dipolarophile) | Cyclic Adduct | Five-membered heterocycle | uchicago.edusci-rad.com |

Integration into Cascade and Tandem Reaction Sequences

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single operation without isolating intermediates. beilstein-journals.org This approach increases molecular complexity rapidly and adheres to the principles of green chemistry by reducing waste and operational steps. This compound is an excellent substrate for initiating such sequences due to its multiple reactive sites.

The Robinson annulation itself is a prime example of a tandem reaction, combining a Michael addition and an aldol condensation. libretexts.orguliege.be A base-catalyzed reaction between a ketone enolate and this compound first generates a Michael adduct. This intermediate, without being isolated, is then perfectly poised to undergo an intramolecular aldol cyclization, followed by dehydration, to yield the final cyclohexenone product. tamu.edu Such tandem Michael-aldol sequences are powerful tools for building cyclic and polycyclic systems in a single pot. beilstein-journals.orgscribd.comnih.govsioc-journal.cn The efficiency of these cascades relies on the precise orchestration of reactivity, where the product of one step becomes the substrate for the next. beilstein-journals.org

Contributions to Asymmetric Synthesis

The synthesis of single-enantiomer compounds is of paramount importance in medicinal chemistry and materials science. Asymmetric synthesis aims to create chiral molecules with a high degree of stereocontrol. This compound can participate in asymmetric transformations, where its prochiral double bond is attacked in a stereocontrolled manner.

Chiral Auxiliaries and Ligands Derived from this compound

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgtcichemicals.comsigmaaldrich.com After the desired transformation, the auxiliary is removed. Common auxiliaries include Evans oxazolidinones and camphor (B46023) derivatives, which are typically derived from the chiral pool. wikipedia.orgresearchgate.net

While this compound itself is not a chiral auxiliary, its structure offers potential for transformation into chiral ligands or auxiliaries. For instance, reaction with a chiral amine could produce a chiral enamine or amide derivative. nih.gov However, a review of the current literature does not indicate that this compound is a common starting material for the synthesis of widely used chiral auxiliaries or ligands. Its primary role in asymmetric synthesis is typically as a prochiral substrate.

Asymmetric Induction in Reactions Involving this compound

Asymmetric induction describes the preferential formation of one enantiomer or diastereoisomer over another, guided by a chiral feature in the substrate, reagent, or catalyst. nih.gov The prochiral nature of this compound makes it an ideal substrate for reactions where a new stereocenter is formed.

A key strategy is the asymmetric conjugate addition, or asymmetric Michael addition, to the double bond. In this approach, a nucleophile, made chiral through attachment to an auxiliary or by coordination to a chiral catalyst, adds to the β-position of the acrylate. This substrate-directed approach can achieve high levels of stereoselection. nih.gov For example, the reaction of a chiral enamine (formed from a ketone and a chiral amine) with an acetoxyacrylate can proceed with high diastereoselectivity. The chiral amine directs the facial approach of the acrylate, leading to the formation of a chiral 1,5-dicarbonyl adduct. This adduct can then be further manipulated or cyclized, transferring the initial stereochemistry into the final product. Such asymmetric reactions are often screened with multiple substrates to find general and highly selective catalysts. d-nb.infonih.gov The development of catalytic asymmetric versions of these reactions, using chiral Lewis acids or organocatalysts, is a major focus of modern synthetic chemistry. beilstein-journals.org

| Enamine/Nucleophile | Acceptor | Catalyst/Conditions | Product Type | Stereoselectivity Outcome | Reference |

|---|---|---|---|---|---|

| Chiral Enaminoester | Methyl acetoxyacrylate | None (Neutral conditions) | Glutamic acid precursor | >95% d.e. | sigmaaldrich.com |

| Various Nucleophiles | Ethyl Glyoxylate (related α-ketoester) | PyBox-Cu(OTf)₂ | Ene product | High ee% | beilstein-journals.org |

| Tryptamine | Benzaldehyde Derivatives | Engineered Pictet–Spenglerase | Tetrahydro-β-carboline | up to 99% ee | d-nb.info |

Utility in Natural Product Synthesis Precursors and Analogues

The structural complexity of natural products often demands sophisticated and efficient synthetic strategies. This compound serves as a key starting material or intermediate in the synthesis of various precursors and analogues of biologically active natural products. Its reactivity allows for the controlled introduction of specific functionalities and stereocenters, which are crucial for mimicking the intricate architecture of these molecules.

One notable application is in the synthesis of the pharmacophore of Jolkinolide D. researchgate.net The synthetic approach involves a Diels-Alder reaction utilizing ethyl (E)-2-acetoxyacrylate. researchgate.net This reaction is a critical step in constructing the core structure of the target molecule.

Furthermore, ethyl 2-acetoxyacrylate is employed in the synthesis of isoxazolidine derivatives, which are precursors to a range of antiviral compounds. nih.gov This is achieved through a 1,3-dipolar cycloaddition reaction with a phosphonate (B1237965) nitrone. The resulting isoxazolidine skeleton can then be further functionalized to yield the final antiviral agents. nih.gov

The following table summarizes examples of natural product precursors synthesized using this compound:

| Natural Product Target/Analogue | Key Reaction Involving this compound | Synthetic Intermediate |

| Jolkinolide D Pharmacophore | Diels-Alder Reaction | Substituted cyclohexane (B81311) derivative |

| Antiviral Nucleoside Analogues | 1,3-Dipolar Cycloaddition | Isoxazolidine phosphonate |

Development of Novel Synthetic Methodologies Based on this compound Reactivity

The distinct reactivity of this compound has spurred the development of novel synthetic methodologies, particularly in the realm of cycloaddition reactions. nih.gov In these reactions, it typically functions as a dipolarophile or a dienophile, reacting with various partners to construct five- or six-membered rings, which are common motifs in many biologically active compounds.

A significant area of development is the use of this compound in 1,3-dipolar cycloadditions. nih.govwikipedia.org This type of reaction involves a 1,3-dipole, such as a nitrone, and a dipolarophile, in this case, this compound, to form a five-membered heterocyclic ring. wikipedia.org For instance, the reaction between a phosphonate nitrone and ethyl 2-acetoxyacrylate under reflux in THF yields an isoxazolidine derivative. nih.gov These cycloaddition reactions are valuable for their ability to create multiple stereocenters in a single, highly controlled step.

Diels-Alder reactions, a type of [4+2] cycloaddition, also feature prominently in the methodologies developed around this compound. In these reactions, this compound acts as the dienophile, reacting with a conjugated diene. A key example is its use in a hetero-Diels-Alder (HDA) reaction with a silyl (B83357) enol ether, catalyzed by a salen–Co(II) complex, to produce a dihydropyran derivative in good yield. nih.gov

The development of these methodologies highlights the versatility of this compound as a synthon. The electron-withdrawing nature of the ester and acetoxy groups activates the double bond for cycloaddition, while the acetoxy group itself can serve as a handle for further functionalization or can influence the stereochemical outcome of the reaction.

The table below outlines the novel synthetic methodologies based on the reactivity of this compound.

| Reaction Type | Role of this compound | Reaction Partner | Product |

| 1,3-Dipolar Cycloaddition | Dipolarophile | Nitrone | Isoxazolidine |

| Diels-Alder ([4+2] Cycloaddition) | Dienophile | Conjugated Diene | Substituted Cyclohexene |

| Hetero-Diels-Alder | Dienophile | Heterodiene (e.g., silyl enol ether) | Dihydropyran |

Computational and Theoretical Investigations of Ethyl 3 Acetoxyacrylate

Electronic Structure and Bonding Analysis

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory used to predict the reactivity of a molecule. The analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The energy and spatial distribution of the HOMO would indicate the molecule's ability to act as a nucleophile or electron donor. For ethyl 3-acetoxyacrylate, the HOMO would likely be localized on the electron-rich carbon-carbon double bond and the oxygen atoms.

LUMO: The energy and distribution of the LUMO would reveal the most probable sites for nucleophilic attack. In this molecule, the LUMO would be expected to have significant contributions from the carbonyl carbons and the β-carbon of the acrylate (B77674) system, identifying them as the primary electrophilic centers.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Without a specific study, a data table of orbital energies cannot be generated.

Charge Distribution and Electrostatic Potential Maps

This analysis would calculate the distribution of electron density across the molecule to understand its polarity and reactive sites.

Mulliken or Natural Population Analysis (NPA): These methods would be used to assign partial atomic charges to each atom in the molecule, quantifying the electron-rich and electron-poor centers.

Molecular Electrostatic Potential (MEP) Map: An MEP map would be generated by plotting the electrostatic potential onto the molecule's electron density surface. This provides a visual representation of charge distribution. For this compound, negative potential (typically colored red or orange) would be expected around the carbonyl oxygen atoms, indicating regions prone to electrophilic attack. Positive potential (colored blue) would be anticipated near the hydrogen atoms and the electrophilic carbon centers.

Conformational Analysis and Energy Landscapes

This compound possesses several rotatable single bonds (e.g., C-O and C-C bonds). A conformational analysis would be performed to identify the various possible spatial arrangements (conformers) of the molecule and their relative stabilities.

Potential Energy Surface (PES) Scan: This involves systematically rotating specific dihedral angles and calculating the energy at each step. The results would be plotted to create a potential energy landscape, identifying low-energy stable conformers (local minima) and the energy barriers (transition states) between them.

Boltzmann Distribution: The relative populations of the stable conformers at a given temperature would be calculated based on their energy differences using the Boltzmann distribution, allowing for the determination of the most prevalent structure.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are essential for elucidating the step-by-step mechanisms of chemical reactions. A common and important reaction involving this compound is its condensation with hydrazine (B178648) to form a pyrazole (B372694) ring system. A computational study of this reaction would involve mapping the entire reaction pathway.

Transition State Characterization

For each step of the proposed reaction mechanism (e.g., nucleophilic attack of hydrazine, intramolecular cyclization, dehydration), a search for the corresponding transition state (TS) would be performed.

Geometry Optimization: The high-energy, unstable geometry of the TS would be located on the potential energy surface.

Frequency Analysis: A frequency calculation would be performed on the optimized TS geometry. A valid transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy of the TS is crucial for calculating the activation energy of the reaction step.

Reaction Pathway Mapping

The complete energy profile of the reaction would be mapped to understand the kinetics and thermodynamics of the process.

Intrinsic Reaction Coordinate (IRC) Calculations: Starting from the characterized transition state, IRC calculations would be performed to confirm that the TS correctly connects the desired reactants and products (or intermediates) on the reaction pathway.

Without published data, a table of calculated activation and reaction energies cannot be provided.

Activation Energy Barrier Calculations

Activation energy (Ea) is a critical parameter in chemical kinetics, representing the minimum energy required to initiate a chemical reaction. Computational chemistry provides powerful tools to calculate these energy barriers, offering profound insights into reaction feasibility, pathways, and rates. For acrylate systems, DFT is a commonly employed method to map out potential energy surfaces and identify transition states.

Research into the thermal self-initiation of simple acrylates, such as ethyl acrylate (EA), provides a model for the types of reactions and associated energy barriers that could be calculated for this compound. upenn.edu Two notable postulated mechanisms for the self-initiation of acrylate polymerization are the Mayo mechanism and the Flory mechanism. upenn.edu

Mayo Mechanism: This mechanism involves a [4+2] Diels-Alder cycloaddition reaction between two monomer molecules. Computational studies on ethyl acrylate have found that this concerted reaction pathway has a relatively high activation energy barrier. upenn.edu

Flory Mechanism: This pathway involves a nonconcerted [2+2] thermal cycloaddition, which was found through computational analysis to be a more likely route for self-initiation in alkyl acrylates compared to the Mayo mechanism. upenn.edu

By calculating the energy of reactants, transition states, and products, the activation energy for various potential reaction pathways, such as polymerization, hydrolysis, or thermal decomposition of this compound, can be determined. These calculations are essential for understanding the compound's stability and reactivity under different conditions.

Below is a representative data table showing calculated activation energies for the self-initiation reactions of ethyl acrylate, which serves as a relevant analogue for this compound.

| Reaction Mechanism | Reactant(s) | Transition State Type | Calculated Activation Energy (kJ/mol) |

|---|---|---|---|

| Mayo Self-Initiation (Diels-Alder) | 2x Ethyl Acrylate | Endo Cycloaddition | ~145 |

| Mayo Self-Initiation (Diels-Alder) | 2x Ethyl Acrylate | Exo Cycloaddition | ~147 |

| Flory Self-Initiation ([2+2] Cycloaddition) | 2x Ethyl Acrylate | Diradical Formation | ~120 |

Molecular Dynamics Simulations and Solvation Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations can provide crucial information about its conformational dynamics, interactions with solvent molecules, and transport properties.

Solvation effects, in particular, can significantly influence reaction rates and mechanisms. The polarity of the solvent can stabilize or destabilize reactants, products, and transition states to different extents, thereby altering the activation energy barrier. Experimental studies on alkyl acrylates have noted that chain transfer and initiation reactions occur appreciably regardless of the solvent type, from nonpolar (benzene) to polar (isopropyl alcohol), suggesting complex interactions. upenn.edu

An MD simulation of this compound would typically involve:

System Setup: Placing a model of the molecule within a simulation box filled with a chosen solvent (e.g., water, ethanol, chloroform).

Force Field Application: Defining the potential energy of the system using a force field that describes bond stretching, angle bending, and non-bonded interactions.

Simulation: Solving Newton's equations of motion for the system over a series of small time steps, generating a trajectory of atomic positions.

Analysis of this trajectory could reveal the structure of the solvation shells around the molecule, identify key intermolecular interactions like hydrogen bonds, and calculate properties such as the diffusion coefficient. This information is invaluable for rationalizing solvent choices in synthesis and for understanding the molecule's behavior in different chemical environments.

Spectroscopic Property Predictions for Mechanistic Interpretation

Computational methods are widely used to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are vital for interpreting experimental spectra, confirming molecular structures, and gaining insight into reaction mechanisms.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is often achieved using DFT calculations, typically employing the Gauge-Including Atomic Orbital (GIAO) method. More recently, machine learning and graph neural network models have demonstrated high accuracy in predicting chemical shifts. researchgate.netresearchgate.net For this compound, these methods could predict the chemical shifts for each unique proton and carbon atom. Such predictions help in assigning peaks in an experimental spectrum and can be sensitive to the molecule's conformation and electronic environment. While specific predictions for this molecule are not readily available, typical chemical shift ranges for its constituent functional groups can be estimated.

IR Vibrational Frequencies: Theoretical IR spectroscopy involves calculating the vibrational frequencies of a molecule's bonds. These frequencies correspond to the absorption peaks in an experimental IR spectrum. DFT calculations can accurately predict these frequencies, which are invaluable for identifying functional groups. For this compound, key vibrations would include the C=O stretching of the ester and acetate (B1210297) groups, C=C stretching of the acrylate backbone, and C-O stretching modes. spectroscopyonline.com Comparing predicted spectra for reactants and products can help elucidate reaction pathways.

The following table presents the expected key IR absorption frequencies for the functional groups in this compound, based on general data for esters and acrylates. spectroscopyonline.com

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Acrylate & Acetate Carbonyl (C=O) | Stretching | 1700 - 1760 |

| Alkene (C=C) | Stretching | 1620 - 1680 |

| Ester C-O (Acrylate) | Stretching | 1150 - 1300 |

| Ester C-O (Acetate) | Stretching | 1000 - 1250 |

| Vinyl C-H | Stretching | 3010 - 3095 |

| Alkyl C-H (Ethyl & Methyl) | Stretching | 2850 - 2960 |

Advanced Analytical and Spectroscopic Methodologies in Ethyl 3 Acetoxyacrylate Research

In-Situ Reaction Monitoring Techniques

In-situ, or real-time, monitoring of chemical reactions offers a dynamic window into the transformation of reactants into products, allowing for the observation of transient intermediates and the collection of kinetic data without altering the reaction environment. sci-hub.se This approach is particularly valuable when studying labile species whose concentrations would change upon sampling for offline analysis. sci-hub.se

Real-Time NMR Spectroscopy for Kinetic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure, and its application in real-time allows for the tracking of dynamic processes. rsc.orgrsc.org By acquiring spectra at regular intervals throughout a reaction, the change in concentration of reactants, intermediates, and products can be monitored by integrating their characteristic NMR signals. scholaris.ca

This technique is instrumental for kinetic analysis. For instance, in studies of enzymatic catalysis, the rate of substrate consumption and product formation can be plotted over time to determine key kinetic parameters. rsc.org Ultrafast 2D NMR techniques can capture spectra in seconds, enabling the observation of transient species like the Meisenheimer complexes formed during rapid mixing experiments. rsc.org For research on Ethyl 3-acetoxyacrylate, real-time NMR could be employed to follow its formation or its subsequent reactions. By monitoring the appearance and integration of the distinctive proton and carbon signals of this compound against those of the starting materials, researchers can derive reaction rates, determine reaction order, and calculate activation energies by performing the experiments at various temperatures. scholaris.ca

Table 1: Hypothetical Real-Time ¹H NMR Data for this compound Synthesis

| Time (minutes) | Reactant A (Integral) | This compound (Integral) |

| 0 | 1.00 | 0.00 |

| 5 | 0.85 | 0.15 |

| 10 | 0.71 | 0.29 |

| 20 | 0.50 | 0.50 |

| 30 | 0.35 | 0.65 |

| 60 | 0.12 | 0.88 |

This table illustrates the type of data that would be generated from real-time NMR monitoring, allowing for the calculation of reaction kinetics.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy for Mechanistic Insights

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is an exceptionally versatile technique for in-situ reaction monitoring, particularly for solutions that are optically dense. acs.orgthermofisher.com The method relies on an internal reflection element (IRE), a crystal with a high refractive index. nih.gov The IR beam is directed through the crystal and reflects off the internal surface that is in contact with the reaction mixture. acs.org This generates an evanescent wave that penetrates a short distance into the sample, allowing for the acquisition of an IR spectrum of the solution phase without interference from the bulk medium. thermofisher.comnih.gov

This technique is ideal for tracking the progress of reactions involving this compound. For example, during its synthesis, the disappearance of the vibrational bands corresponding to the starting materials and the appearance of the characteristic carbonyl (C=O) and ester (C-O) stretches of the product can be monitored in real-time. The ester carbonyl of an acrylate (B77674) typically appears in the region of 1720-1730 cm⁻¹, while the C=C double bond stretch is observed around 1635 cm⁻¹. By tracking the intensity of these peaks, researchers can gain mechanistic insights and kinetic information. The technique is sensitive enough to detect changes in bonding and the formation of intermediates that may have distinct vibrational signatures. Current time information in Bangalore, IN.

Mass Spectrometry for Intermediate Identification

Mass spectrometry (MS) is an extremely sensitive analytical method used to detect and identify molecules by measuring their mass-to-charge ratio. researchgate.net Electrospray ionization (ESI-MS) is a gentle ionization technique that allows for the transfer of ions from solution into the gas phase, making it ideal for studying charged intermediates in catalytic reactions. researchgate.netmdpi.com This has proven invaluable for elucidating reaction mechanisms by providing direct evidence for the existence of proposed transient species. researchgate.net

In research related to acrylates, ESI-MS has been successfully used to identify key reaction intermediates. For example, in the reaction of ethyl pyruvate (B1213749) with acetic anhydride (B1165640) and pyridine, ESI-MS was used to identify an adduct of ethyl 2-acetoxyacrylate with a pyridinium (B92312) cation (m/z 238). mdpi.comcolab.ws This finding provides direct evidence for the involvement of this intermediate in the reaction pathway. For studies on this compound, ESI-MS could be used to sample a reaction mixture directly to detect and characterize charged intermediates, such as metal-coordinated species in a transition-metal-catalyzed synthesis or protonated species under acidic conditions, thereby confirming or refuting proposed mechanistic steps.

X-ray Crystallography of Key Intermediates and Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By diffracting a beam of X-rays off the ordered lattice of a crystal, a diffraction pattern is generated that can be mathematically reconstructed into a detailed model of the molecular structure, including precise bond lengths and angles. youtube.com

While obtaining a crystal structure for a reactive intermediate can be challenging, it provides unparalleled structural proof. Often, stable derivatives of a target compound or its key intermediates are synthesized and crystallized to gain structural insights. In the field of acrylate chemistry, X-ray diffraction analysis has been used to confirm the structures of newly synthesized derivatives. For instance, the crystal structures of two fenclorim derivatives, one containing an acrylate moiety, were determined and confirmed to be in the monoclinic crystal system. youtube.com Similarly, the absolute stereochemistry of other complex organic molecules has been confirmed through X-ray analysis of their derivatives. colab.ws

For this compound, if a key intermediate in its synthesis or a novel derivative could be isolated as a stable crystalline solid, X-ray crystallography would provide unambiguous proof of its structure. This data is crucial for understanding stereochemistry, conformation, and intermolecular interactions, which can influence the compound's reactivity and physical properties. Although a specific crystal structure for this compound itself is not prominently available in the literature, the technique remains the gold standard for structural elucidation should a suitable crystal be obtained. scholaris.ca

Chromatographic Techniques for Reaction Mixture Analysis and Purification Methodologies

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for both analyzing the composition of a reaction mixture and for purifying the desired products.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for separating, identifying, and quantifying components in a mixture. In the context of acrylate and related compound research, HPLC methods have been developed for quantitative analysis. For example, a sensitive HPLC-ESI/MS method was established for the quantification of ethyl pyruvate in rat plasma, utilizing a ZORBOX SB-C8 column. colab.ws Such methods can be adapted for this compound to monitor reaction purity, quantify yield, and detect byproducts. The choice of column (e.g., reversed-phase C18 or C8) and mobile phase would be optimized to achieve effective separation from starting materials and other species.

For purification on a preparative scale, flash column chromatography on silica (B1680970) gel is a standard and effective method. The residue from a reaction mixture is loaded onto a silica gel column and eluted with a solvent system, such as a mixture of petroleum ether and ethyl acetate (B1210297), with the polarity adjusted to achieve separation. For industrial-scale purification of related esters like ethyl acetate, more complex methods such as multi-tower extractive distillation are employed to break azeotropes and achieve high purity. This involves using an extraction agent to alter the relative volatilities of the components, followed by a series of rectification steps.

Table 2: Chromatographic and Purification Methodologies

| Technique | Application | Typical Stationary Phase | Typical Mobile Phase/Eluent |

| HPLC | Quantitative Analysis, Purity Check | C8 or C18 silica | Acetonitrile/Water or Methanol/Water mixtures |

| Flash Chromatography | Preparative Purification | Silica Gel | Hexane/Ethyl Acetate gradients |

| Extractive Distillation | Industrial-Scale Purification | N/A (Distillation) | N/A (Requires an extraction agent) |

Electron Spin Resonance (ESR) Spectroscopy for Radical Studies

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically designed to detect and study chemical species that have unpaired electrons, such as free radicals. youtube.com The fundamental principle is analogous to NMR, but it involves the resonance of electron spins in a magnetic field rather than atomic nuclei. This specificity makes ESR an invaluable tool for studying radical-mediated reactions, as most stable molecules and solvents are ESR-inactive. youtube.com

In reactions where a radical mechanism is suspected, ESR can provide direct evidence. Short-lived radical intermediates can be detected using a technique called "spin trapping," where a "spin trap" molecule reacts with the transient radical to form a more stable, persistent radical that can be easily observed by ESR. The resulting ESR spectrum's hyperfine coupling pattern can often be used to identify the structure of the original, short-lived radical.

Should the synthesis or subsequent reactions of this compound be suspected to proceed via a radical pathway (e.g., in a radical polymerization process), ESR spectroscopy would be the primary method for investigation. By conducting the reaction in the ESR spectrometer's cavity, potentially with a spin trap like DMPO (5,5-dimethyl-1-pyrroline-N-oxide), researchers could detect and identify any radical intermediates formed, providing critical insight into the reaction mechanism.

Future Perspectives and Emerging Research Directions in Ethyl 3 Acetoxyacrylate Chemistry

Expanding the Scope of Reactivity and Novel Transformations

The inherent reactivity of ethyl 3-acetoxyacrylate as a captodative or push-pull monomer is a focal point for expanding its synthetic utility. beilstein-journals.org Research has demonstrated its capability to undergo radical polymerization, where the captodative effect stabilizes the radical species. researchgate.net This has led to investigations into its copolymerization with other monomers, such as acrylic acid, to create new polymeric materials. researchgate.net

Future research is anticipated to move beyond polymerization and explore a wider array of chemical transformations. For instance, its electron-deficient double bond makes it a candidate for various cycloaddition reactions. The reaction of methyl acetoxyacrylate, a close analog, with 1-methyl-3,4-dihydro-β-carboline to synthesize novel bis-indole compounds highlights the potential for this compound to act as a key building block in the synthesis of complex heterocyclic structures. rsc.org Further exploration of its role in multicomponent reactions, where its diverse functionalities can be harnessed to build molecular complexity in a single step, represents a significant area for growth. The interaction of similar enol esters with anilines and ethyl glyoxalate to form N-aryl lactams is an example of such potential. researchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of chemical syntheses into continuous flow and automated platforms offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, greater efficiency, and the ability to telescope multiple reaction steps. syrris.commdpi.com While specific studies on this compound in flow systems are not yet widespread, its application in this area is a logical and promising future direction. Automated flow synthesis systems enable the rapid generation of compound libraries for screening purposes and offer a direct route for scaling up the production of target molecules without extensive re-optimization. syrris.com

The known transformations of this compound, such as polymerization and cycloaddition, are well-suited for adaptation to flow reactors. beilstein-journals.org For instance, continuous-flow 1,3-dipolar cycloadditions have been successfully implemented for other substrates, achieving good to excellent yields and high regioselectivity. mdpi.com The use of automated platforms, potentially driven by machine learning and artificial intelligence, could accelerate the discovery of optimal reaction conditions for this compound transformations and facilitate the synthesis of novel derivatives for materials science and pharmaceutical applications. syrris.comrsc.org This approach would relieve chemists from routine optimization tasks, allowing them to focus on more complex challenges. rsc.orgmit.edu

Sustainable and Environmentally Benign Synthetic Strategies